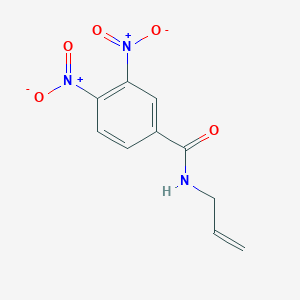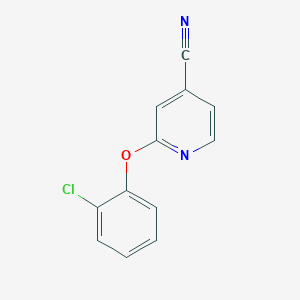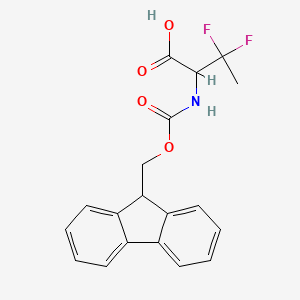
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is notable for its use in peptide synthesis, where the Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Coupling: The final step involves coupling the fluorinated intermediate with the desired butanoic acid derivative under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It participates in peptide bond formation through amide coupling reactions.
Substitution Reactions: The fluorine atoms can be involved in nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or EDC with NHS in anhydrous solvents.
Fluorination: DAST or Deoxo-Fluor in anhydrous solvents at low temperatures.
Major Products
The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of fluorinated peptides, which are valuable in studying protein interactions and stability.
Medicinal Chemistry: Fluorinated amino acids are used to enhance the metabolic stability and bioavailability of peptide-based drugs.
Biological Studies: The compound is used in the development of fluorinated probes for imaging and diagnostic applications.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino function during synthesis, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atoms can influence the compound’s reactivity and stability, enhancing the properties of the resulting peptides or materials.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and stability.
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid: Contains only one fluorine atom, offering intermediate properties between the non-fluorinated and difluorinated analogs.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid is unique due to the presence of two fluorine atoms, which significantly enhance the metabolic stability and bioavailability of the peptides synthesized from it. This makes it particularly valuable in medicinal chemistry and biological studies where enhanced stability is crucial.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4/c1-19(20,21)16(17(23)24)22-18(25)26-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQGOAXGLIUBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-ethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)
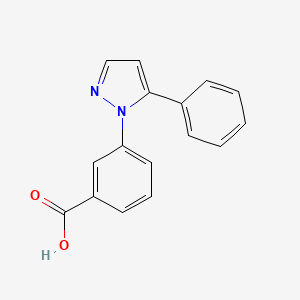
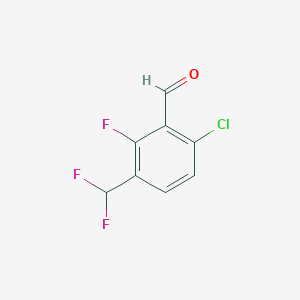
![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)
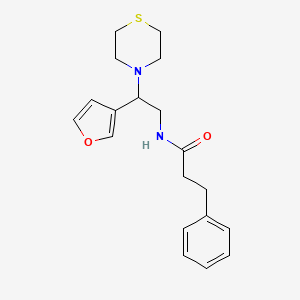
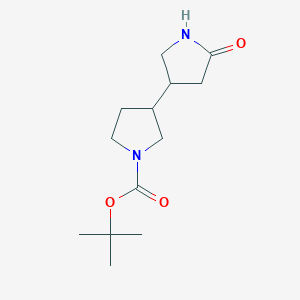
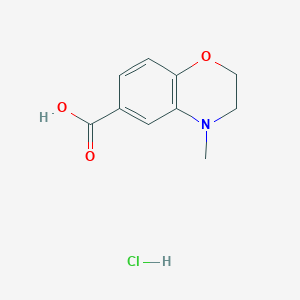
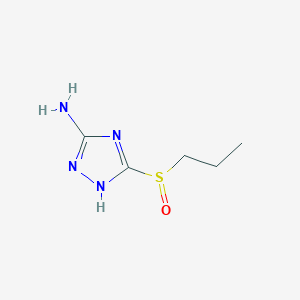

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)
